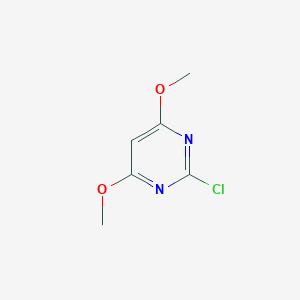

2-Chloro-4,6-dimethoxypyrimidine

Descripción general

Descripción

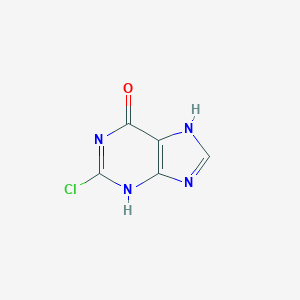

2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxypyrimidine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .Chemical Reactions Analysis

2-Chloro-4,6-dimethoxypyrimidine is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxypyrimidine is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .Aplicaciones Científicas De Investigación

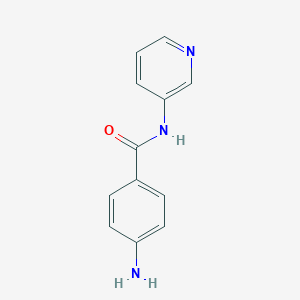

1. Synthesis of 2-anilinopyrimidines

- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their potential bioactivity .

- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .

- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of 2-anilinopyrimidines compared to conventional heating. The synthesized 2-anilinopyrimidines are of potential bioactivity .

2. Anti-inflammatory Applications

- Summary of Application: Pyrimidines, including those derived from 2-Chloro-4,6-dimethoxypyrimidine, display a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

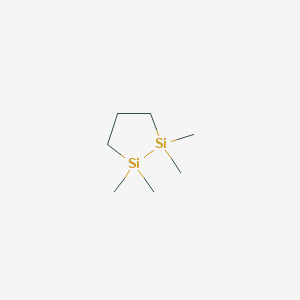

3. Synthesis of Silyl and Stannyl Pyrimidines

- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of silyl and stannyl pyrimidines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Synthesis of Polycyclic Fused and Spiro-4-Aminopyridines

- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of polycyclic fused and spiro-4-aminopyridines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Pharmaceutical Applications

- Summary of Application: Pyrimidines, including those derived from 2-Chloro-4,6-dimethoxypyrimidine, have various pharmaceutical applications such as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Preparation of 2-Chloro-4,6-Dimethoxypyrimidine

- Summary of Application: A process for preparing 2-chloro-4,6-dimethoxypyrimidine .

- Methods of Application: The process includes salifying reaction in composite solvent to obtain dimethyl propanediimine dihydrochloride, cyanaminating reaction to obtain 3-amino-3-methoxy-N-cyano-2-propaneimine, and condensation reaction under the action of catalyst to obtain white product crystal .

- Results or Outcomes: The method has high yield, simple preparation method and high product content .

7. Synthesis of 2-Anilinopyrimidines

- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their potential bioactivity .

- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents significantly impact the course and efficiency of the reaction .

- Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of 2-anilinopyrimidines compared to conventional heating. The synthesized 2-anilinopyrimidines are of potential bioactivity .

8. Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

- Summary of Application: 2-Chloro-4,6-dimethoxypyrimidine is used in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine .

- Methods of Application: The compound undergoes nucleophilic substitution with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine. This is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine .

- Results or Outcomes: The method yields 4,6-dimethoxy-2-methylsulfonylpyrimidine with a high yield of 95% .

9. Synthesis of 2-Cyanopyrimidines

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408903 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethoxypyrimidine | |

CAS RN |

13223-25-1 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)